Cas no 98272-33-4 (2-Propenoic acid, 3-cyclopropyl-, methyl ester)

2-Propenoic acid, 3-cyclopropyl-, methyl ester (methyl 3-cyclopropylacrylate) is a versatile acrylate ester derivative characterized by its cyclopropyl functional group. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in polymerization reactions and the production of specialty polymers. The cyclopropyl moiety enhances steric and electronic properties, influencing reactivity and stability in downstream applications. Its ester group facilitates compatibility with various solvents and monomers, making it suitable for controlled radical polymerization processes. The compound’s structural features contribute to tailored material properties, such as improved thermal and chemical resistance in resulting polymers. It is handled under standard laboratory conditions with appropriate safety precautions due to its potential reactivity.
2-Propenoic acid, 3-cyclopropyl-, methyl ester structure
98272-33-4 structure
商品名:2-Propenoic acid, 3-cyclopropyl-, methyl ester
CAS番号:98272-33-4
MF:C7H10O2
メガワット:126.1531
MDL:MFCD18382477
CID:750666
PubChem ID:14585551

2-Propenoic acid, 3-cyclopropyl-, methyl ester 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-cyclopropyl-, methyl ester
    • 3-CYCLOPROPYL-ACRYLIC ACID METHYL ESTER
    • Methyl (2E)-3-cyclopropylacrylate
    • methyl trans-3-cyclopropylacrylate
    • methyl (E)-3-cyclopropylprop-2-enoate
    • 59939-11-6
    • EN300-270468
    • methyl (2E)-3-cyclopropylprop-2-enoate
    • IPOOZKZLEDMDSB-SNAWJCMRSA-N
    • MFCD18382477
    • methyl 3-cyclopropylprop-2-enoate
    • 98272-33-4
    • AS-43166
    • SCHEMBL1718737
    • METHYL 3-CYCLOPROPYLACRYLATE
    • 3-Cyclopropyl-2-propenoic acid methyl ester
    • methyl (2E)-3-cyclopropyl-2-propenoate
    • (E)-3-cyclopropyl-acrylic acid methyl ester
    • EN300-129204
    • CS-0380159
    • AKOS015901878
    • METHYL3-CYCLOPROPYLACRYLATE
    • MDL: MFCD18382477
    • インチ: InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3
    • InChIKey: IPOOZKZLEDMDSB-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C=CC1CC1

計算された属性

  • せいみつぶんしりょう: 126.068079557g/mol
  • どういたいしつりょう: 126.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.30000
  • LogP: 1.12560

2-Propenoic acid, 3-cyclopropyl-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-129204-0.1g
methyl 3-cyclopropylprop-2-enoate
98272-33-4 95%
0.1g
$272.0 2023-02-15
Enamine
EN300-129204-1.0g
methyl 3-cyclopropylprop-2-enoate
98272-33-4 95%
1g
$0.0 2023-06-06
Enamine
EN300-129204-0.25g
methyl 3-cyclopropylprop-2-enoate
98272-33-4 95%
0.25g
$389.0 2023-02-15
1PlusChem
1P01B396-100mg
methyl (2E)-3-cyclopropylprop-2-enoate, E
98272-33-4 95%
100mg
$387.00 2024-04-19
1PlusChem
1P01B396-10g
methyl (2E)-3-cyclopropylprop-2-enoate, E
98272-33-4 95%
10g
$4235.00 2024-04-19
Enamine
EN300-129204-50mg
methyl 3-cyclopropylprop-2-enoate
98272-33-4 95.0%
50mg
$182.0 2023-09-30
abcr
AB445541-500mg
3-Cyclopropyl-2-propenoic acid methyl ester, min. 95%; .
98272-33-4
500mg
€992.00 2025-02-15
Enamine
EN300-129204-5000mg
methyl 3-cyclopropylprop-2-enoate
98272-33-4 95.0%
5000mg
$2277.0 2023-09-30
1PlusChem
1P01B396-250mg
methyl (2E)-3-cyclopropylprop-2-enoate, E
98272-33-4 95%
250mg
$543.00 2024-04-19
Aaron
AR01B3HI-1g
methyl (2E)-3-cyclopropylprop-2-enoate, E
98272-33-4 95%
1g
$1105.00 2025-02-11

2-Propenoic acid, 3-cyclopropyl-, methyl ester 関連文献

2-Propenoic acid, 3-cyclopropyl-, methyl esterに関する追加情報

Professional Introduction to 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4)

2-Propenoic acid, 3-cyclopropyl-, methyl ester, identified by the Chemical Abstracts Service registry number 98272-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative, featuring a cyclopropyl substituent on the alpha-carbon of acrylic acid, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The compound’s molecular structure, characterized by a conjugated system and a tertiary ester functionality, positions it as a versatile building block for medicinal chemists exploring innovative drug design strategies.

The chemical structure of 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) consists of a propenoic acid backbone with a methyl ester group at the carboxyl position and a cyclopropyl ring attached to the third carbon atom. This configuration imparts distinct reactivity patterns, including both electrophilic and nucleophilic sites, which are exploited in synthetic transformations. The presence of the cyclopropyl group enhances the compound’s lipophilicity and potential for membrane interactions, making it an attractive candidate for drug candidates targeting receptors or enzymes embedded in lipid-rich environments.

In recent years, the pharmaceutical industry has increasingly focused on leveraging structural diversity to overcome resistance mechanisms and improve therapeutic efficacy. The synthetic utility of 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) lies in its ability to serve as a precursor for constructing more complex molecules through various transformations. For instance, hydrolysis of the ester group yields 3-cyclopropylacrylic acid, a compound that has been investigated for its potential role in modulating biological pathways associated with inflammation and pain perception. Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at the cyclopropyl position, expanding its applicability in heterocyclic drug synthesis.

One of the most compelling aspects of 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) is its relevance to ongoing research in medicinal chemistry. Recent studies have demonstrated its incorporation into peptidomimetic scaffolds designed to mimic natural bioactive peptides while avoiding issues related to proteolytic degradation. The cyclopropyl moiety acts as a steric constraint that stabilizes the conformation of peptide analogs, enhancing their binding affinity to target proteins. Furthermore, computational modeling studies suggest that this compound may exhibit favorable pharmacokinetic properties due to its balanced hydrophobicity and metabolic stability.

The pharmacological exploration of derivatives derived from 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) has yielded promising results in preclinical models. Researchers have reported analogs with inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammatory responses. The structural motif present in this compound has also been explored in the development of kinase inhibitors, where the cyclopropyl group contributes to selective binding interactions with ATP-binding pockets. These findings underscore the compound’s potential as a scaffold for discovering next-generation therapeutics targeting chronic inflammatory diseases and cancer.

Beyond its applications in drug discovery, 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) has found utility in materials science and agrochemical research. Its ability to participate in polymerization reactions makes it a candidate for developing novel biodegradable polymers with tailored mechanical properties. Additionally, modifications to its structure have led to compounds with herbicidal or fungicidal activity, highlighting its versatility across multiple scientific disciplines.

The future directions for research involving 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) are multifaceted and exciting. Advances in flow chemistry have enabled more efficient synthetic routes to this intermediate, reducing production costs and improving scalability for industrial applications. Furthermore, interdisciplinary collaborations between organic chemists and bioinformaticians are facilitating high-throughput screening campaigns to identify novel derivatives with enhanced biological activity. As computational methods continue to evolve, virtual screening techniques will likely play an increasingly critical role in optimizing lead compounds derived from this scaffold.

In conclusion,2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) represents a structurally intriguing compound with broad applicability across pharmaceutical chemistry and beyond. Its unique combination of reactivity features and biological relevance positions it as a cornerstone intermediate for innovation-driven research programs aimed at addressing unmet medical needs. As synthetic methodologies advance and computational tools become more sophisticated,this compound will undoubtedly continue to inspire new discoveries that push the boundaries of molecular medicine.

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Amadis Chemical Company Limited
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